

Synonyms for Methyl 2-pyridylacetate (Methyl 2-Pyridineacetate)

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Compound of Interest

Compound Name: **Methyl 2-pyridylacetate**

Cat. No.: **B158096**

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An In-depth Technical Guide to Methyl 2-pyridylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-pyridylacetate**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its synonyms, chemical and physical properties, experimental protocols for its synthesis and analysis, and discusses its role in broader research and development contexts.

Chemical Identity and Synonyms

Methyl 2-pyridylacetate is known by a variety of names across different chemical databases and suppliers. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms and Identifiers for **Methyl 2-pyridylacetate**

Category	Synonym/Identifier
IUPAC Name	methyl 2-(pyridin-2-yl)acetate
Common Names	Methyl 2-pyridineacetate, Methyl picolinate
2-Pyridylacetic acid methyl ester	
Methyl pyridine-2-acetate	
CAS Number	1658-42-0
EC Number	216-759-8
PubChem CID	74264[1]
Molecular Formula	C ₈ H ₉ NO ₂ [1]
InChI	InChI=1S/C8H9NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h2-5H,6H2,1H3[1]
InChIKey	ORAKNQSHWMHCEY-UHFFFAOYSA-N[1]
SMILES	COC(=O)CC1=CC=CC=N1[1]

Physicochemical Properties

A summary of the key physical and chemical properties of **Methyl 2-pyridylacetate** is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of **Methyl 2-pyridylacetate**

Property	Value	Reference
Molecular Weight	151.16 g/mol	[1]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	103 °C at 0.5 mmHg	[2]
Density	1.119 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.506	[2]
Flash Point	>110 °C (>230 °F)	[2]
Solubility	Soluble in most organic solvents.	[2]
pKa (Predicted)	4.35 ± 0.12	[2]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis, purification, and analysis of **Methyl 2-pyridylacetate**.

Synthesis of Methyl 2-pyridylacetate

The synthesis of **Methyl 2-pyridylacetate** is typically achieved through the Fischer esterification of 2-pyridylacetic acid with methanol in the presence of an acid catalyst. The following protocol is a standard laboratory procedure.

3.1.1. Materials and Reagents

- 2-Pyridylacetic acid hydrochloride
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Sodium sulfate (anhydrous)

- Diethyl ether
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

3.1.2. Experimental Procedure

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyridylacetic acid hydrochloride.
- Add an excess of anhydrous methanol to the flask.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Methyl 2-pyridylacetate**.

3.1.3. Purification

The crude product can be purified by vacuum distillation to yield a colorless to light yellow liquid.

Diagram 1: Synthesis Workflow for **Methyl 2-pyridylacetate**



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Caption: A typical workflow for the synthesis and purification of **Methyl 2-pyridylacetate**.

Analytical Methods

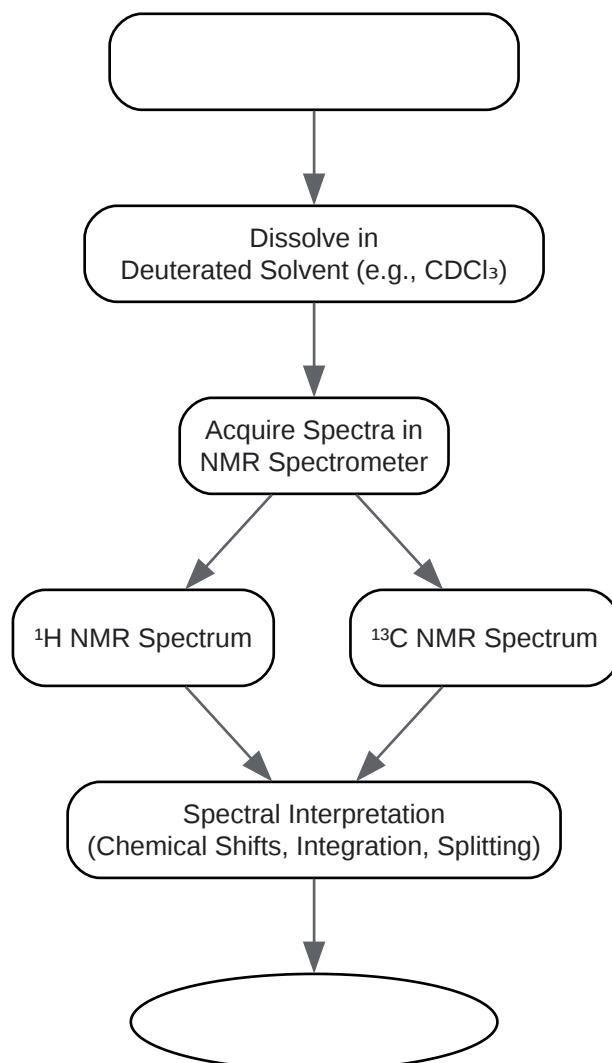
Standard analytical techniques for the characterization and purity assessment of **Methyl 2-pyridylacetate** include Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR (Proton NMR):** The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in the molecule.
 - Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
 - Expected Chemical Shifts (δ):
 - ~3.7 ppm (singlet, 3H, -OCH₃)
 - ~3.8 ppm (singlet, 2H, -CH₂-)
 - ~7.2-8.6 ppm (multiplets, 4H, pyridine ring protons)
- **¹³C NMR (Carbon-13 NMR):** The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

- Sample Preparation: A more concentrated sample in a deuterated solvent is typically used.
- Expected Chemical Shifts (δ):
 - ~41 ppm (-CH₂-)
 - ~52 ppm (-OCH₃)
 - ~122, 124, 137, 149, 156 ppm (pyridine ring carbons)
 - ~171 ppm (C=O, ester carbonyl)

Diagram 2: Logical Relationship of NMR Analysis



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Caption: The logical workflow for structural confirmation using NMR spectroscopy.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of **Methyl 2-pyridylacetate** and identifying any potential impurities.

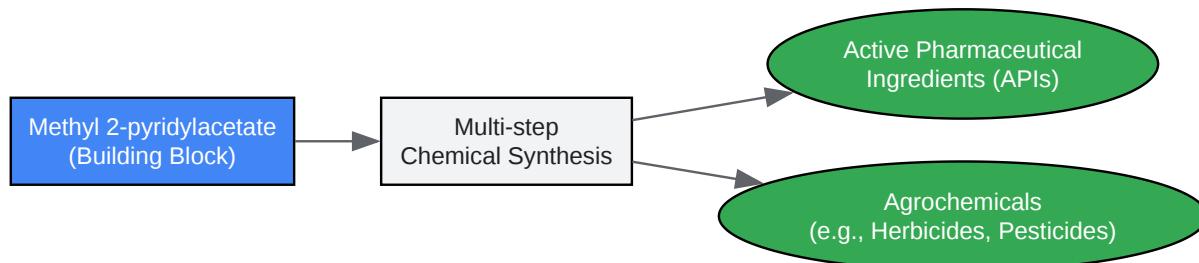
- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions (Typical):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 200).
- Expected Results: A major peak corresponding to **Methyl 2-pyridylacetate** will be observed at a specific retention time. The mass spectrum of this peak will show the molecular ion (m/z = 151) and characteristic fragmentation patterns.

Biological Activity and Applications

Methyl 2-pyridylacetate is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with a wide range of biological activities.^[3] It serves as a crucial building block in the development of both pharmaceuticals and agrochemicals.^[3]

While extensive research exists on the biological effects of compounds synthesized from **Methyl 2-pyridylacetate**, there is limited publicly available information on the specific biological activities or signaling pathway interactions of **Methyl 2-pyridylacetate** itself. Its primary role in a drug development context is that of a precursor.

Diagram 3: Role of **Methyl 2-pyridylacetate** in Synthesis



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Caption: The role of **Methyl 2-pyridylacetate** as a key intermediate in chemical synthesis.

Conclusion

Methyl 2-pyridylacetate is a valuable chemical compound with a well-defined set of physicochemical properties. Its synthesis and analysis can be achieved through standard organic chemistry techniques. While not typically investigated for its own biological activity, its importance as a precursor in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals, is well-established. This guide provides a foundational understanding of this key synthetic intermediate for researchers and professionals in the field of drug development and chemical synthesis.

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